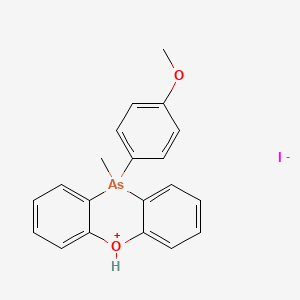

CID 78066252

Description

Similarly, CIDs in medicinal chemistry often refer to chemical inducers of dimerization (e.g., photocleavable rapamycin derivatives) used for protein manipulation .

Properties

Molecular Formula |

C20H19AsIO2 |

|---|---|

Molecular Weight |

493.2 g/mol |

InChI |

InChI=1S/C20H18AsO2.HI/c1-21(15-11-13-16(22-2)14-12-15)17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,1-2H3;1H |

InChI Key |

WSCRQPMZDZNSPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066252” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

Step 1: Initial formation of the core structure using a base-catalyzed reaction.

Step 2: Functionalization of the core structure through nucleophilic substitution reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps in the industrial production include:

Raw Material Preparation: Sourcing and preparation of high-quality raw materials.

Reaction Optimization: Fine-tuning reaction parameters to maximize yield.

Purification: Employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78066252” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “CID 78066252” has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 78066252” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The evidence highlights methodologies for comparing compounds based on structural features, synthesis routes, and bioactivity. Below is a generalized framework for comparing CID 78066252 with analogs, inferred from available data on structurally or functionally related compounds:

Table 1: Key Comparison Metrics

Note: Specific data for this compound is absent in the evidence; metrics are inferred from similar CIDs.

Structural and Functional Insights

Oscillatoxin Derivatives: These compounds (e.g., CID 101283546) are macrocyclic polyketides with methyl and hydroxyl substitutions critical for cytotoxicity . Structural analogs like 30-methyl-oscillatoxin D (CID 185389) show how minor modifications alter bioactivity.

Chemical Inducers of Dimerization (CIDs): Photocleavable rapamycin derivatives (e.g., pRap) enable spatiotemporal control of protein interactions, differing from non-cleavable CIDs in diffusion kinetics and localization precision .

Synthetic Intermediates : Compounds like CAS 53052-06-5 (PubChem 658727) emphasize the role of solubility and logP in drug development, with synthetic routes optimized for yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.